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Compound of Interest

Compound Name: DLRIE

Cat. No.: B12398742

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals prevent the
notching effect at the silicon dioxide (SiO2) interface during Deep Reactive lon Etching (DRIE).

Frequently Asked Questions (FAQS)
Q1: What is the notching effect at the SiO2 interface in
DRIE?

Al: The notching effect, also known as "footing," is the undesirable lateral etching of silicon at
the interface with an underlying SiO2 stop layer. This phenomenon occurs during over-etching,
which is often necessary to ensure complete etching of features with different sizes and aspect
ratios across a wafer (due to RIE lag). The result is an undercut at the base of the silicon
structures, which can compromise the mechanical integrity and performance of the fabricated
devices.

Q2: What is the primary cause of the notching effect?

A2: The primary cause of notching is a localized charging effect at the insulating SiO2 layer.[1]
During the DRIE process, the exposed SiO2 surface accumulates positive charge from the ion
bombardment. This charge buildup repels incoming positive ions, deflecting them towards the
base of the silicon sidewalls. This obliqgue bombardment leads to aggressive lateral etching of
the silicon at the Si/SiO2 interface, creating the characteristic notch.
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Q3: How does the aspect ratio of a feature affect
notching?

A3: The notching effect is highly dependent on the aspect ratio of the etched features.
Generally, wider trenches (with lower aspect ratios) are more susceptible to notching. This is
because the insulating SiO2 layer at the bottom of wider trenches is more exposed to the
plasma, leading to greater charge accumulation. For trenches with very high aspect ratios, the
notching effect may be less severe or even negligible.[2]

Troubleshooting Guide
Problem: Significant notching is observed at the base of
silicon features after DRIE on an SOI wafer.
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Potential Cause

Recommended Solution

Underlying Principle

Charge Accumulation on
Buried Oxide (BOX) Layer

1. Process Parameter
Optimization: Reduce platen
power/bias voltage, and
optimize etch/passivation cycle
times. 2. Pulsed-Bias DRIE: If
available, use a pulsed low-
frequency bias to neutralize
charge buildup during the etch
cycle.[3] 3. Faraday Cage:
Place the sample inside a
Faraday cage within the etch
chamber to create a field-free
region and modify ion

trajectories.

Reducing the ion energy and
providing time for charge
dissipation can minimize the
deflection of ions that causes
lateral etching. A Faraday cage
alters the plasma sheath,
directing ions more uniformly
and reducing localized

charging.

RIE Lag and Necessary Over-

etch

Spacer Oxide Technique:
Employ a multi-step etch and
deposition process to protect
the sidewalls of already-etched
features during the over-etch
step required for smaller

features.

By depositing a conformal
layer of SiO2 after the larger
features have reached the
BOX layer, their sidewalls are
protected from lateral etching
while the smaller features
continue to be etched

vertically.

Substrate Conductivity Issues

Use of Specialized Substrates:
For applications where it is
feasible, using a Silicon-on-
Glass (SOG) wafer with a thin
metallic interlayer (e.g.,
Silicon-on-Patterned-Metal-
and-Glass or SOMG) can

eliminate the charging effect.

[1]

The metallic interlayer provides
a conductive path for the
charge to dissipate, preventing
the buildup that leads to ion

deflection and notching.[1]

© 2025 BenchChem. All rights reserved.

3/12

Tech Support


https://files.core.ac.uk/download/pdf/32431486.pdf
https://inis.iaea.org/records/3n3sb-n1117
https://inis.iaea.org/records/3n3sb-n1117
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398742?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Problem: Notching is more severe in wider trenches

compared to harrower ones.

Potential Cause Recommended Solution

Underlying Principle

Layout and Design
Compensation: If possible,
design features with similar
aspect ratios to minimize the

Aspect Ratio Dependent required over-etch time. Multi-

Etching (ARDE) or RIE Lag Step Etching (Spacer Oxide
Technique): This is the most
effective method for features
with widely varying

dimensions.

RIE lag causes smaller or
high-aspect-ratio features to
etch slower. By designing for
uniform etch rates or protecting
features that etch faster, the
over-etch time and consequent
notching on larger features can

be significantly reduced.

Problem: Asymmetric notching is observed (one side of
a feature is notched more than the other).
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Potential Cause

Recommended Solution

Underlying Principle

Non-Uniform Plasma

Distribution

1. Check and Optimize
Chamber Conditions: Ensure
the wafer is centered and the
chamber is clean. Run
chamber conditioning
processes as recommended
by the equipment
manufacturer. 2. Adjust Gas
Flow and Pressure: Variations
in gas flow dynamics can lead
to plasma non-uniformity.
Experiment with slight
adjustments to these

parameters.

An uneven plasma density or
ion flux across the wafer can
lead to differential charging
and etching, resulting in

asymmetric notching.

Feature Layout and Proximity
Effects

Layout Modification: Be
mindful of the density and
arrangement of features on the
mask. Large open areas
adjacent to dense features can
sometimes lead to localized

plasma non-uniformities.

The local density of features
can affect the availability of
reactive species and the local
electric field, potentially

causing asymmetric etching.

Quantitative Data on Notching Prevention

The effectiveness of different process parameters on notching and other DRIE results can be

quantified. The following table summarizes key findings from various studies.
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Parameter
Adjusted

Effect on
Notching

Other Effects

Quantitative
Observation

Source

Platen Power /

Bias Voltage

Decreasing
power reduces

notching.

Decreases etch
rate; may affect

anisotropy.

Increasing platen
bias power from
5 W to 25 W can
dramatically
increase
undercut (a form
of lateral

etching).

[4]

Etch/Passivation

Cycle Time

Optimizing the
balance can

reduce notching.

Affects sidewall
scalloping and

profile angle.

A study on
reducing RIE lag
showed that
optimizing cycle
times could
reduce depth
variation
between 5 pm
and 20 pm wide
trenches to
below 1.5%.

[5]

Over-etch Time

Increased over-
etch time directly
increases notch
depth.

No significant
effect on other
profile features if
the main etch is

complete.

For 50-um-deep
trenches, notch
depth can grow
significantly with
over-etch time,
with wider
trenches
showing faster

notch growth.

[6]

Aspect Ratio

Higher aspect
ratio features
exhibit less

notching.

Higher aspect
ratios have lower
etch rates (RIE

lag).

Notching is often
negligible for
aspect ratios
greater than a

certain threshold

[2]
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(e.g., >15-20),
while it is
significant for low

aspect ratios.

Experimental Protocols
Protocol 1: Spacer Oxide Technique for Notching
Prevention

This protocol describes a multi-step process to eliminate notching in structures with varying

aspect ratios.
« Initial DRIE Step:

o Perform the Bosch process DRIE to etch the widest trenches until they reach the buried
SiO2 layer.

o Typical Parameters: Use a standard Bosch recipe with alternating SF6 etch and C4F8
passivation steps.[7]

e Conformal SiO2 Deposition (Spacer Layer):

o Deposit a thin, conformal layer of silicon dioxide using Plasma-Enhanced Chemical Vapor
Deposition (PECVD). This layer will protect the sidewalls of the etched trenches.

o Typical PECVD SiO2 Recipe:
= Precursors: SiH4 and N20
= Temperature: 250-300°C
= Pressure: ~1 Torr
= Power: 100 W

» Deposition Rate: ~100-200 nm/min (deposit a layer thick enough to protect sidewalls

during subsequent etching, e.g., 500 nm).
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» Anisotropic SiO2 Etch (Spacer Removal from Trench Bottom):

o Perform a highly anisotropic RIE process to remove the deposited SiO2 from the bottom of
the trenches, while leaving it on the sidewalls.

o Typical Anisotropic SiO2 Etch Recipe:
» Gases: CHF3 or CF4, often with Ar or O2.
= Pressure: 2-10 mTorr
» Bias Voltage/Power: 200-250 V / 150-200 W (to ensure directionality).[8][9]

» Endpoint Detection: Use optical emission spectroscopy or a timed etch to stop precisely
on the silicon at the bottom of the narrower trenches.

e Subsequent DRIE Step(s):

o Continue the Bosch process DRIE to etch the next set of narrower trenches down to the
buried SiO2 layer. The spacer oxide on the sidewalls of the wider trenches prevents them
from notching.

¢ Repeat and Final Oxide Removal:
o Repeat steps 2-4 as necessary for features with multiple distinct size groups.

o After all silicon etching is complete, the protective spacer oxide can be removed using a
wet etch (e.g., buffered hydrofluoric acid) or a dry isotropic etch if required for the final
device.

Protocol 2: Implementing a Faraday Cage in the DRIE
Chamber

o Faraday Cage Construction:

o Construct a cage from a conductive material, such as aluminum or stainless steel mesh.
The mesh size should be small enough to create a relatively uniform electric field inside.
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o The cage should be large enough to house the sample without it touching the sides.

o Experimental Setup:
o Place the Faraday cage on the platen in the DRIE chamber.
o Mount the sample inside the Faraday cage.

o Ensure the Faraday cage is electrically grounded to the platen. For many systems, this is
achieved by simple physical contact.

e DRIE Process:

o Run the DRIE process as usual. The cage will modify the plasma sheath, causing the ions
to be directed normal to the cage's surfaces. This results in a more uniform ion
bombardment on the sample, reducing the localized charging that causes notching.[10]
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Caption: Mechanism of the notching effect at the Si/SiO2 interface.
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Caption: Troubleshooting workflow for DRIE notching.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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